molecular formula C13H27NS B13269365 N-(2,4,4-trimethylpentan-2-yl)thian-4-amine

N-(2,4,4-trimethylpentan-2-yl)thian-4-amine

Cat. No.: B13269365
M. Wt: 229.43 g/mol
InChI Key: BNDXSNFFBQOZET-UHFFFAOYSA-N
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Description

N-(2,4,4-Trimethylpentan-2-yl)thian-4-amine is a tertiary amine derivative featuring a thiane (sulfur-containing six-membered ring) with an amine group at the 4-position and a highly branched alkyl substituent (2,4,4-trimethylpentan-2-yl). This substituent confers significant steric bulk and lipophilicity, influencing the compound’s physicochemical properties and reactivity. While direct synthetic details are unavailable in the provided evidence, analogous compounds suggest synthetic routes involving alkylation or nucleophilic substitution reactions with organolithium reagents .

Properties

Molecular Formula

C13H27NS

Molecular Weight

229.43 g/mol

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)thian-4-amine

InChI

InChI=1S/C13H27NS/c1-12(2,3)10-13(4,5)14-11-6-8-15-9-7-11/h11,14H,6-10H2,1-5H3

InChI Key

BNDXSNFFBQOZET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC1CCSCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,4-trimethylpentan-2-yl)thian-4-amine can be achieved through hydroamination methods. One such method involves the reaction of olefins with nitroarenes under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroamination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: N-(2,4,4-trimethylpentan-2-yl)thian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

N-(6-Methylheptan-2-yl)thian-4-amine

  • Structure : Shares the thian-4-amine core but substitutes the 2,4,4-trimethylpentan-2-yl group with a longer, less branched 6-methylheptan-2-yl chain.
  • Molecular Weight : 229.43 g/mol (C₁₃H₂₇NS) vs. estimated ~227.43 g/mol for the target compound (C₁₂H₂₅NS).
  • Properties: The longer alkyl chain increases molecular weight but reduces steric hindrance compared to the target compound. This may enhance solubility in nonpolar solvents but reduce metabolic stability in biological systems .

N-(Propan-2-yl)thian-4-amine

  • Structure : Simplest analog with an isopropyl group (C₃H₇) instead of the branched pentyl substituent.
  • Molecular Weight : 159.29 g/mol (C₈H₁₇NS).
  • Properties : Reduced steric bulk leads to higher amine nucleophilicity and lower lipophilicity. Likely exhibits higher volatility and lower boiling point than the target compound .

Sulfonamide and Sulfonimine Derivatives

  • Examples: N-((4-Methoxyphenyl)(methyl)((2,4,4-trimethylpentan-2-yl)imino)-λ⁶-sulfaneylidene)-4-nitrobenzenesulfonamide (4c): Incorporates the 2,4,4-trimethylpentan-2-yl group into a sulfondiimine framework. The bulky substituent stabilizes the sulfonimine structure, as evidenced by HRMS and IR data . 1-(Benzofuran-2-yl)-1-(4-chlorophenyl)-N-(2,4,4-trimethylpentan-2-yl)-λ⁴-sulfanimine (3m): Demonstrates the substituent’s role in modulating electronic environments, with NMR data showing distinct shifts due to steric and inductive effects .

Benzofuran and Imidazopyridine Derivatives

  • Examples :
    • 7-(3,5-Dimethylisoxazol-4-yl)-2-(3-(4-methoxyphenyl)propyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine (34) : The bulky substituent enhances binding selectivity in biological targets (e.g., CBP/P300 inhibitors), as shown by HRMS and NMR studies .
    • 2-Bromo-6-hydroxy-5a-(hydroxymethyl)-8-methoxy-N-(2,4,4-trimethylpentan-2-yl)-5a,6,9,9a-tetrahydrodibenzo[b,d]furan-4-amine : The substituent improves metabolic stability in benzofuran-based receptors, critical for chiral recognition applications .

Key Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties/Applications
N-(2,4,4-Trimethylpentan-2-yl)thian-4-amine Thian-4-amine 2,4,4-Trimethylpentan-2-yl ~227.43 High lipophilicity, steric hindrance
N-(6-Methylheptan-2-yl)thian-4-amine Thian-4-amine 6-Methylheptan-2-yl 229.43 Moderate steric bulk, enhanced solubility
N-(Propan-2-yl)thian-4-amine Thian-4-amine Isopropyl 159.29 High reactivity, low molecular weight
Compound 4c Sulfondiimine 2,4,4-Trimethylpentan-2-yl 470.16 Stabilized sulfonimine for modular synthesis
Compound 34 Imidazopyridine 2,4,4-Trimethylpentan-2-yl 435.24 Selective CBP/P300 inhibition

Research Findings and Implications

  • Steric Effects : The 2,4,4-trimethylpentan-2-yl group in the target compound reduces nucleophilic attack on the amine due to steric shielding, making it less reactive than N-(propan-2-yl)thian-4-amine but more stable in harsh conditions .
  • Lipophilicity : Branched alkyl chains enhance membrane permeability in drug candidates, as seen in imidazopyridine derivatives .
  • Synthetic Utility : The substituent’s stability under Rh-catalyzed conditions enables its use in modular sulfondiimine synthesis, expanding access to diverse sulfonamide libraries .

Biological Activity

N-(2,4,4-trimethylpentan-2-yl)thian-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by a thian structure (a sulfur-containing ring) and an aliphatic amine side chain. The presence of the bulky trimethylpentan group may influence its biological interactions and pharmacokinetic properties.

1. Inhibition of Malate Dehydrogenases (MDH)

Recent research has focused on the compound's ability to inhibit malate dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2), enzymes crucial for cellular metabolism and energy production.

Key Findings:

  • The compound was evaluated alongside various derivatives in enzyme assays that measured their inhibitory effects on MDH1 and MDH2.
  • IC50 Values : The compound exhibited moderate inhibitory activity with IC50 values of approximately 3.38 μM for MDH1 and 1.53 μM for MDH2, indicating its potential as a dual inhibitor in metabolic pathways relevant to cancer cell survival .

Table 1: Inhibitory Activity of this compound Derivatives

CompoundMDH1 IC50 (μM)MDH2 IC50 (μM)
This compound3.38 ± 0.361.53 ± 0.08
Control (LW1497)0.78 ± 0.081.38 ± 0.59

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key metabolic enzymes like MDH1 and MDH2. By disrupting normal metabolic processes in cancer cells, it may lead to reduced cell proliferation and increased apoptosis.

Research Implications

The findings surrounding this compound suggest its potential as a lead compound for drug development aimed at targeting metabolic pathways in cancer therapy. Further research is warranted to explore its full range of biological activities and possible therapeutic applications.

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